Tert-butyl 4-(2-propynylamino)benzoate
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Overview
Description
Tert-butyl 4-(2-propynylamino)benzoate is an organic compound with the molecular formula C14H17NO2 and a molecular weight of 231.29 g/mol . It is a solid at room temperature and is often used in various chemical research and industrial applications.
Preparation Methods
The synthesis of tert-butyl 4-(2-propynylamino)benzoate typically involves the reaction of 4-aminobenzoic acid with tert-butyl chloroformate and propargylamine. The reaction conditions often include the use of a base such as triethylamine to facilitate the formation of the ester bond . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Tert-butyl 4-(2-propynylamino)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Scientific Research Applications
Tert-butyl 4-(2-propynylamino)benzoate has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of tert-butyl 4-(2-propynylamino)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The propynylamino group can form covalent bonds with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The ester group can also participate in hydrolysis reactions, releasing the active amine moiety .
Comparison with Similar Compounds
Tert-butyl 4-(2-propynylamino)benzoate can be compared with other similar compounds, such as:
Tert-butyl 4-aminobenzoate: Lacks the propynyl group, making it less reactive in certain chemical reactions.
4-(2-Propynylamino)benzoic acid: Lacks the tert-butyl ester group, which affects its solubility and reactivity.
Tert-butyl 4-(prop-2-yn-1-ylamino)benzoate: Similar structure but with slight variations in the propynyl group, leading to different reactivity and applications.
These comparisons highlight the unique properties and reactivity of this compound, making it a valuable compound in various fields of research and industry.
Biological Activity
Tert-butyl 4-(2-propynylamino)benzoate (TBPA) is an organic compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, mechanisms of action, biological effects, and relevant case studies.
- Molecular Formula : C14H17NO2
- Molecular Weight : 231.29 g/mol
The synthesis of TBPA typically involves the reaction of 4-aminobenzoic acid with tert-butyl chloroformate and propargylamine, often using triethylamine as a base to facilitate the formation of the ester bond. The structural formula can be represented as follows:
TBPA exhibits its biological activity primarily through interactions with specific molecular targets such as enzymes and receptors. The propynylamino group can form covalent bonds with active sites on enzymes, leading to inhibition or modulation of enzyme activity. Additionally, the ester group may participate in hydrolysis reactions, releasing the active amine moiety which can further interact with biological systems.
Enzyme Inhibition
TBPA has been shown to inhibit various enzymes, which is crucial for its potential therapeutic applications. For instance, it may affect enzymes involved in metabolic pathways or signal transduction, contributing to its pharmacological effects.
Anti-inflammatory Activity
Research indicates that compounds structurally related to TBPA display promising anti-inflammatory properties. For example, a study on related compounds demonstrated significant inhibition of carrageenan-induced paw edema in rats, suggesting that TBPA could similarly exhibit anti-inflammatory effects .
Study on Anti-inflammatory Effects
A comparative study evaluated several derivatives of similar structures for their anti-inflammatory activity using the carrageenan-induced rat paw edema model. Compounds showed inhibition percentages ranging from 39.021% to 54.239%, indicating that modifications in structure can significantly influence biological activity .
In Silico Studies
In silico docking studies have also been performed to elucidate the binding modes of TBPA and its analogs with COX-2 enzymes, which are crucial for mediating inflammatory responses. These studies help predict how TBPA might interact at a molecular level and guide further experimental designs .
Comparative Analysis with Similar Compounds
Compound Name | Structural Features | Biological Activity |
---|---|---|
Tert-butyl 4-aminobenzoate | Lacks propynyl group | Less reactive in enzyme interactions |
4-(2-Propynylamino)benzoic acid | Lacks tert-butyl ester group | Different solubility and reactivity |
Tert-butyl 4-(prop-2-yn-1-ylamino)benzoate | Similar structure with slight variations | Different reactivity and applications |
This table highlights how TBPA's unique structure contributes to its specific biological activities compared to similar compounds.
Properties
IUPAC Name |
tert-butyl 4-(prop-2-ynylamino)benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO2/c1-5-10-15-12-8-6-11(7-9-12)13(16)17-14(2,3)4/h1,6-9,15H,10H2,2-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCHCOTTZGIWYPX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC=C(C=C1)NCC#C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70435345 |
Source
|
Record name | tert-Butyl 4-[(prop-2-yn-1-yl)amino]benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70435345 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
112888-76-3 |
Source
|
Record name | tert-Butyl 4-[(prop-2-yn-1-yl)amino]benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70435345 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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